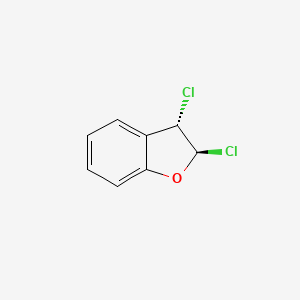
trans-2,3-Dichloro-2,3-dihydrobenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2,3-Dichloro-2,3-dihydrobenzofuran: is a chemical compound belonging to the class of dihydrobenzofurans This compound is characterized by the presence of two chlorine atoms at the 2 and 3 positions of the dihydrobenzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-dichloro-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the reaction of trans-2,3-dibromo-2,3-dihydrobenzofuran with chloride ions in dipolar aprotic solvents . This reaction typically proceeds with high yield and good chemo- and diastereoselectivity .
Industrial Production Methods: the principles of green chemistry and efficient catalytic processes are often employed to optimize yield and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: trans-2,3-Dichloro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is a versatile oxidant used in these reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of benzofuran derivatives.
Reduction: Formation of partially dechlorinated dihydrobenzofurans.
Substitution: Formation of various substituted dihydrobenzofurans depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: trans-2,3-Dichloro-2,3-dihydrobenzofuran is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of halogenated aromatic compounds in biological systems .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of trans-2,3-dichloro-2,3-dihydrobenzofuran involves its interaction with various molecular targets. The compound can undergo E1 elimination reactions, where the rate-determining step is the proton transfer . This leads to the formation of reactive intermediates that can further react with biological or chemical entities.
Comparaison Avec Des Composés Similaires
trans-2,3-Dibromo-2,3-dihydrobenzofuran: Similar in structure but with bromine atoms instead of chlorine.
2,3-Dichloro-2,3-dihydrobenzofuran: A non-trans isomer with different stereochemistry.
2,3-Dihydrobenzofuran: The parent compound without halogen substituents.
Uniqueness: trans-2,3-Dichloro-2,3-dihydrobenzofuran is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and potential biological activity. Its trans configuration also influences its stereochemical properties and reactivity compared to its cis isomer .
Propriétés
Numéro CAS |
63361-57-9 |
|---|---|
Formule moléculaire |
C8H6Cl2O |
Poids moléculaire |
189.04 g/mol |
Nom IUPAC |
(2R,3S)-2,3-dichloro-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C8H6Cl2O/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,7-8H/t7-,8-/m0/s1 |
Clé InChI |
KJMASMIFSFEXKP-YUMQZZPRSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)[C@@H]([C@H](O2)Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(C(O2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12896253.png)
![6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12896254.png)
![5-{1-[(Naphthalen-2-yl)oxy]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12896263.png)
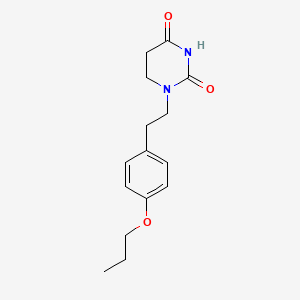
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)-](/img/structure/B12896278.png)
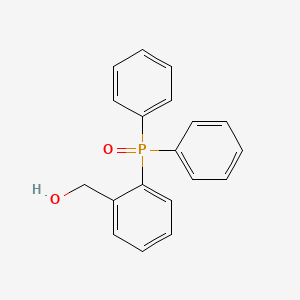
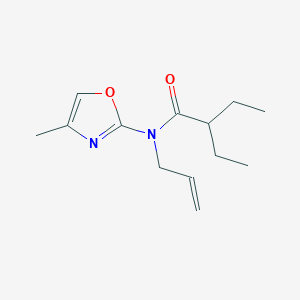
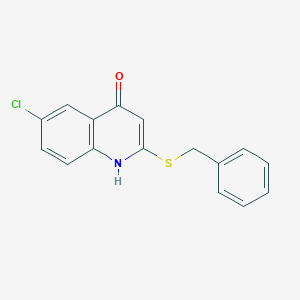
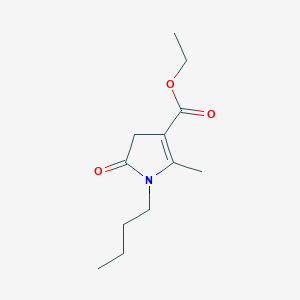
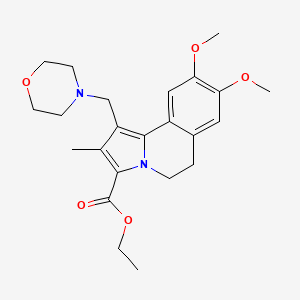
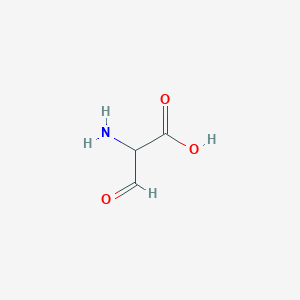

![2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole](/img/structure/B12896325.png)
![N-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamothioyl]glycine](/img/structure/B12896334.png)
